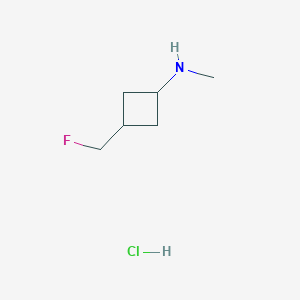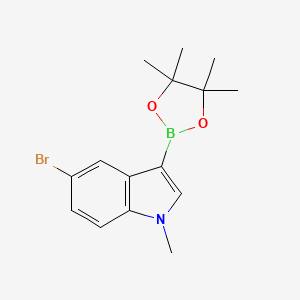
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of chloro, chloromethyl, and trifluoromethyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the chlorination of 3-(chloromethyl)-2-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are the major products.
Reduction: Reduced derivatives with altered functional groups are formed.
Applications De Recherche Scientifique
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The presence of chloro, chloromethyl, and trifluoromethyl groups allows the compound to engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(trifluoromethyl)pyridine: Lacks the chloromethyl group but shares similar reactivity and applications.
3-(Chloromethyl)-2-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group at the 4-position.
2-(Trifluoromethyl)pyridine: Lacks both chloro and chloromethyl groups, making it less reactive.
Uniqueness
4-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The trifluoromethyl group further contributes to its stability and lipophilicity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C7H4Cl2F3N |
|---|---|
Poids moléculaire |
230.01 g/mol |
Nom IUPAC |
4-chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-5(9)1-2-13-6(4)7(10,11)12/h1-2H,3H2 |
Clé InChI |
BHDRANVKYZYYFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Cl)CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)






![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14852985.png)
